2-Nonynoic acid, 2-propenyl ester
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Overview
Description
Allyl non-2-ynoate: is an organic compound with the molecular formula C12H18O2 . It is an ester derived from non-2-ynoic acid and allyl alcohol. This compound is known for its unique structure, which includes both an alkyne and an ester functional group, making it a versatile molecule in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl non-2-ynoate can be synthesized through the esterification of non-2-ynoic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of allyl non-2-ynoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl non-2-ynoate can undergo oxidation reactions, particularly at the allylic position, to form various oxidized products.
Reduction: The alkyne group in allyl non-2-ynoate can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: Allylic alcohols, aldehydes, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allyl non-2-ynoate is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as cycloadditions and cross-coupling .
Biology and Medicine: Research has explored the potential of allyl non-2-ynoate derivatives in medicinal chemistry, including their use as intermediates in the synthesis of biologically active compounds .
Industry: In the industrial sector, allyl non-2-ynoate is utilized in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of allyl non-2-ynoate in chemical reactions involves the reactivity of its functional groups. The alkyne group can participate in nucleophilic addition reactions, while the ester group can undergo nucleophilic acyl substitution. These reactions are facilitated by the electronic properties of the molecule, which allow for the formation of reactive intermediates and transition states .
Comparison with Similar Compounds
Allyl acetate: An ester with a similar allyl group but lacks the alkyne functionality.
Propargyl acetate: Contains an alkyne group but differs in the ester component.
Non-2-ynoic acid: The parent acid of allyl non-2-ynoate, lacking the ester group.
Uniqueness: Allyl non-2-ynoate’s combination of an alkyne and an ester group makes it unique compared to other similar compounds. This dual functionality allows for a broader range of chemical reactions and applications, particularly in the synthesis of complex organic molecules .
Properties
CAS No. |
72939-63-0 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
prop-2-enyl non-2-ynoate |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4H,2-3,5-8,11H2,1H3 |
InChI Key |
LBOWPISEXWHMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)OCC=C |
Origin of Product |
United States |
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